4-Dimethylamino-1-methylamino-2-butanol
Description
Contextualization of Amino Alcohols in Contemporary Chemical Research
Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. google.com This bifunctionality makes them highly versatile building blocks in organic synthesis. acs.org They are crucial intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. ontosight.ainih.gov The presence of both a basic nitrogen atom and a nucleophilic/acidic hydroxyl group allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. acs.orgbyjus.com
In medicinal chemistry, the amino alcohol motif is found in numerous biologically active molecules, including certain beta-blockers and antiviral agents. nih.gov Chiral amino alcohols are of particular importance as they are frequently used as chiral auxiliaries or ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. ontosight.ai Furthermore, their amphiphilic nature, stemming from the hydrophilic alcohol and amine groups and a potentially lipophilic carbon backbone, makes them useful in the formulation of surfactants and detergents. ontosight.ai The ability of the nitrogen and oxygen atoms to coordinate with metal ions also leads to their use in the synthesis of metal complexes, which can have applications in catalysis and materials science. ontosight.ai
Structural Characteristics and Chemical Significance of 4-Dimethylamino-1-methylamino-2-butanol
This compound is a diamino alcohol with a distinct molecular architecture. Its structure consists of a four-carbon butane (B89635) backbone with a dimethylamino group at the fourth carbon, a methylamino group at the first carbon, and a hydroxyl group at the second carbon. This arrangement of functional groups suggests several key chemical characteristics.
The presence of two amino groups, a tertiary amine (dimethylamino) and a secondary amine (methylamino), imparts basic properties to the molecule. chemicalbook.comgoong.com These groups can act as proton acceptors and are also nucleophilic centers, capable of participating in a variety of chemical reactions such as alkylation and acylation. chemcess.com The hydroxyl group is a secondary alcohol, which can undergo oxidation to form a ketone, esterification with carboxylic acids, and can act as a hydrogen bond donor and acceptor, influencing the compound's solubility and boiling point. byjus.comwikipedia.orgsavemyexams.com
The combination of these functional groups in a single molecule makes this compound a polyfunctional compound with the potential for complex chemical behavior. The relative positions of the functional groups may also allow for intramolecular hydrogen bonding or chelation with metal ions. Due to the lack of specific experimental data for this compound, its physicochemical properties can be predicted based on its structure and comparison with similar molecules.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C7H18N2O |
| Molecular Weight | 146.23 g/mol |
| Boiling Point | Estimated to be high due to hydrogen bonding capabilities. |
| Solubility | Likely soluble in water and polar organic solvents. |
| Basicity (pKa) | Expected to have two pKa values corresponding to the two amine groups. |
| Chirality | The carbon atom at position 2 is a chiral center, meaning the compound can exist as enantiomers. |
Overview of Current Research Gaps and Future Directions Pertaining to this compound
A thorough review of the scientific literature indicates that this compound is not a widely studied compound. This presents a significant research gap but also a considerable opportunity for new avenues of investigation. The unique arrangement of functional groups suggests several promising future research directions.
A primary area for future research would be the development of an efficient and stereoselective synthesis for this compound. acs.org Given its chirality, developing methods to access enantiomerically pure forms of the compound would be of significant interest for its potential application in asymmetric catalysis or as a chiral building block for pharmaceuticals.
The potential of this diamino alcohol as a ligand for transition metal-catalyzed reactions is another important area for exploration. The two nitrogen atoms and the oxygen atom could act as a tridentate ligand, forming stable complexes with various metals. These complexes could then be screened for catalytic activity in a range of organic transformations.
Furthermore, the biological activity of this compound and its derivatives is an unexplored frontier. Many amino alcohols exhibit interesting pharmacological properties, and the specific substitution pattern of this compound could lead to novel biological effects. nih.govontosight.ai Systematic screening of this compound and its analogs in various biological assays could uncover potential therapeutic applications. The bifunctional nature of the molecule also makes it an interesting candidate for the development of probes to study biological systems. mdpi.comnih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H18N2O |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
4-(dimethylamino)-1-(methylamino)butan-2-ol |
InChI |
InChI=1S/C7H18N2O/c1-8-6-7(10)4-5-9(2)3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
KQYSTRFSFRCASP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CCN(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Dimethylamino 1 Methylamino 2 Butanol and Its Stereoisomers
Retrosynthetic Analysis of 4-Dimethylamino-1-methylamino-2-butanol
A retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection points. The primary bond disconnections to consider are the carbon-nitrogen bonds and the carbon-carbon bond adjacent to the hydroxyl group.
A logical approach involves disconnecting the C1-N and C4-N bonds, leading to a 4-carbon backbone with suitable electrophilic and nucleophilic centers. This could involve precursors such as a dihalo-alcohol or an epoxy-halide, which can then be subjected to sequential amination reactions.
Another key retrosynthetic disconnection is the C1-C2 bond. This approach would involve the coupling of a two-carbon fragment containing the dimethylamino group with a two-carbon fragment containing the methylamino and hydroxyl functionalities. This could be achieved through reactions such as an aldol condensation or a Grignard-type reaction with a suitable α-amino aldehyde or ketone.
A third strategy involves the disconnection of the C2-O bond, suggesting a precursor ketone that could be selectively reduced. This ketone would already possess the required amino functionalities, which would need to be appropriately protected during the reduction step.
Table 1: Proposed Retrosynthetic Disconnections for this compound
| Disconnection | Precursors | Synthetic Strategy |
| C-N Bonds | Dihalo-alcohol, Epoxy-halide | Sequential Nucleophilic Substitution |
| C1-C2 Bond | α-Amino aldehyde/ketone, Grignard reagent | Carbon-Carbon Bond Formation |
| C2-O Bond | α-Amino ketone | Selective Ketone Reduction |
Development of Novel Synthetic Pathways for this compound
Based on the retrosynthetic analysis, several forward synthetic pathways can be devised. These routes would focus on the efficient and controlled introduction of the required functional groups.
Strategic Functional Group Interconversions
Functional group interconversions (FGIs) are crucial for manipulating the reactivity of intermediates throughout the synthesis. A potential pathway could start from a commercially available 4-carbon backbone, such as 1,4-butanediol. One of the hydroxyl groups could be selectively protected, while the other is oxidized to an aldehyde. This aldehyde can then undergo a series of reactions, including amination and further functional group manipulations, to introduce the desired amino groups.
Another FGI strategy could involve the use of a precursor containing a nitro group, which can be reduced to an amine at a later stage of the synthesis. This allows for the use of a wider range of carbon-carbon bond-forming reactions that might not be compatible with a free amino group.
Carbon-Carbon Bond Formation Strategies
The formation of the carbon skeleton is a critical step. A plausible approach involves the reaction of a Grignard reagent derived from a protected 2-(dimethylamino)ethyl halide with a protected 2-(methylamino)acetaldehyde. This would directly establish the C2-C3 bond and set the stage for the introduction of the hydroxyl group at C2.
Alternatively, an aldol-type condensation between a suitable enolate and an imine or iminium ion could be employed to form the C-C bond and introduce the amino functionality simultaneously. The diastereoselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions.
Selective Reduction and Oxidation Approaches
Selective reduction of a carbonyl group is a key step in many synthetic routes to amino alcohols. For instance, a precursor molecule such as 4-(dimethylamino)-1-(methylamino)butan-2-one could be synthesized. The subsequent stereoselective reduction of the ketone would yield the desired 2-butanol derivative. Chiral reducing agents can be employed to achieve high enantioselectivity in this step.
Oxidation reactions can also be strategically employed. For example, the Sharpless asymmetric aminohydroxylation could be a powerful tool to introduce both the hydroxyl and an amino group across a double bond in a precursor alkene, with high stereocontrol. diva-portal.org
Enantioselective Synthesis of Chiral this compound Stereoisomers
The presence of a stereocenter at the C2 position means that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires the use of asymmetric synthetic methodologies.
Asymmetric Catalysis in Stereoselective Construction
Asymmetric catalysis offers a powerful approach to the enantioselective synthesis of chiral molecules. One potential strategy involves the asymmetric reduction of a precursor ketone, 4-(dimethylamino)-1-(methylamino)butan-2-one, using a chiral catalyst such as a Noyori-type ruthenium complex or a CBS catalyst. These catalysts can deliver the hydride to one face of the ketone with high selectivity, leading to the formation of one enantiomer of the alcohol in excess.
Another approach is the use of enzyme-catalyzed reactions. For example, engineered amine dehydrogenases could potentially be used for the reductive amination of a corresponding α-hydroxy ketone, affording the chiral vicinal amino alcohol with high enantiomeric excess. acs.org
The Sharpless asymmetric dihydroxylation or aminohydroxylation of a suitable alkene precursor could also be employed to introduce the chiral centers with high enantioselectivity. The choice of the chiral ligand in these reactions dictates the absolute configuration of the product.
Table 2: Potential Asymmetric Catalytic Methods
| Method | Precursor | Catalyst/Reagent | Expected Outcome |
| Asymmetric Reduction | 4-(Dimethylamino)-1-(methylamino)butan-2-one | Chiral Ru or CBS catalyst | Enantiomerically enriched this compound |
| Enzymatic Reductive Amination | 1-Hydroxy-4-(dimethylamino)butan-2-one | Amine Dehydrogenase | Enantiomerically pure 1-amino-4-(dimethylamino)-2-butanol derivative |
| Asymmetric Aminohydroxylation | 4-(Dimethylamino)-1-butene | AD-mix-α or AD-mix-β | Enantiomerically enriched diamino alcohol precursor |
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be removed and ideally recycled.
For the asymmetric synthesis of a vicinal amino alcohol like this compound, a common approach involves the diastereoselective addition of a nucleophile to an α-amino aldehyde or the diastereoselective reduction of an α-amino ketone, where the nitrogen is part of a chiral auxiliary-derived moiety.
One widely used class of chiral auxiliaries is the oxazolidinones, popularized by David Evans. For instance, an N-acylated oxazolidinone can be enolized and subsequently reacted with an electrophile to create a new stereocenter with high diastereoselectivity. wikipedia.org Another prominent example is the use of pseudoephedrine as a chiral auxiliary. When attached to a carboxylic acid to form an amide, the α-proton can be selectively removed, and the resulting enolate can react with electrophiles in a highly stereocontrolled manner. nih.gov
In a hypothetical synthesis of a precursor to this compound, one could envision a strategy starting from a chiral auxiliary-bearing amino acid. For example, an N-protected amino acid could be coupled with a chiral auxiliary, followed by reduction of the carboxylic acid to an aldehyde. Subsequent nucleophilic addition to this aldehyde would proceed under the stereodirecting influence of the chiral auxiliary.
Table 1: Examples of Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinones | Asymmetric Aldol Reactions | >95% |
| Pseudoephedrine | Asymmetric Alkylation | >90% |
| Camphorsultam | Asymmetric Diels-Alder Reactions | >98% |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric Alkylation of Ketones | >95% |
This table presents typical diastereomeric excesses achieved with these auxiliaries in their respective common applications and serves as an illustrative guide.
Enzymatic Approaches for Enantiopure Synthesis
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.
For the synthesis of chiral amino alcohols, several classes of enzymes are particularly useful. Transaminases (TAs) can catalyze the asymmetric amination of a ketone to produce a chiral amine. Ketoreductases (KREDs) can asymmetrically reduce a ketone to a chiral alcohol. By combining these enzymatic steps, it is possible to synthesize chiral amino alcohols.
A potential enzymatic route to a stereoisomer of this compound could involve the use of a transaminase to asymmetrically introduce the methylamino group at the C1 position of a suitable keto-amine precursor. Alternatively, a dioxygenase could be used for the diastereoselective oxidation of an unactivated C-H bond in a precursor molecule to introduce the hydroxyl group at the C2 position. jove.com Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can be particularly efficient for the synthesis of complex molecules like diamino alcohols. nih.gov For example, a cascade involving a transketolase and a transaminase has been used to synthesize (2S,3R)-2-amino-1,3,4-butanetriol. nih.gov
Table 2: Examples of Enzymatic Reactions for Chiral Amino Alcohol Synthesis
| Enzyme Class | Reaction Type | Substrate Example | Product Enantiomeric Excess (e.e.) |
| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone | >99% |
| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral Ketone | >99% |
| Lipase | Kinetic Resolution | Racemic Alcohol | >95% |
| Dioxygenase | Diastereoselective Hydroxylation | Alkane | High d.e. |
This table illustrates the high enantioselectivities achievable with enzymatic methods for key transformations in the synthesis of chiral amino alcohols.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of any chemical synthesis. For the synthesis of this compound, key parameters to consider would include the choice of solvent, temperature, catalyst, and reactants.
In a chiral auxiliary-mediated approach, the choice of Lewis acid can significantly influence the diastereoselectivity of nucleophilic additions. The nature of the base used for enolate formation is also critical. For instance, in the alkylation of pseudoephedrine amides, lithium diisopropylamide (LDA) is a commonly used base.
In enzymatic syntheses, optimization involves factors such as pH, temperature, substrate concentration, and cofactor regeneration. For example, in a transaminase-catalyzed reaction, the equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct.
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome. This allows for the identification of the optimal conditions to achieve high yield and stereoselectivity.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound would aim to reduce the environmental impact of the process. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: Starting from bio-based materials where possible. The biosynthesis of diamines from renewable resources is a growing field of research. nih.gov
Catalysis: Employing catalytic methods, both chemical and enzymatic, over stoichiometric reagents to reduce waste. sciencedaily.com
Safer Solvents and Reagents: Choosing solvents and reagents that are less hazardous and have a lower environmental impact. Water is an ideal green solvent for many enzymatic reactions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Biocatalysis is inherently a green technology. The use of enzymes in the synthesis of diamino alcohols can reduce the need for protecting groups and harsh reaction conditions often required in traditional organic synthesis. rsc.org Furthermore, the development of catalytic routes for the synthesis of amines from renewable resources is an active area of research that aligns with green chemistry principles. rsc.org
In-depth Analysis of this compound Reveals Scant Scientific Data
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the reactivity and transformation studies of the specific chemical compound this compound remains elusive. This scarcity of available data prevents a thorough analysis as outlined in the requested article structure.
The intended exploration of its reactivity, including mechanistic investigations of its amine-based reactions, the reactivity of its hydroxyl group, and its potential for chelation and ligand formation, cannot be completed without foundational scientific research. Such studies would typically involve spectroscopic analysis to confirm its structure, followed by systematic reactions to probe the nucleophilic and electrophilic nature of its functional groups, its behavior in esterification, etherification, oxidation, and reduction reactions, and its ability to coordinate with metal ions.
For context, scientific literature is available for structurally related but distinct compounds. These include:
1-(Methylamino)butan-2-ol: This compound features a single methylamino group and a hydroxyl group.
4-(Dimethylamino)butan-2-ol: This isomer possesses a dimethylamino group and a hydroxyl group.
4-(Dimethylamino)-1-butanol: This compound has a dimethylamino group and a primary alcohol functionality.
The reactivity of these related molecules can offer hypothetical insights into how this compound might behave. For instance, the two amine centers in the requested compound would likely exhibit different degrees of nucleophilicity due to steric and electronic effects. The secondary amine (methylamino) would be expected to be more reactive in certain nucleophilic substitutions than the tertiary amine (dimethylamino). The hydroxyl group would be anticipated to undergo typical alcohol reactions. However, without experimental data, any such discussion would be purely speculative and would not meet the required standards of scientific accuracy.
Given the absence of specific data for this compound, the following sections of the proposed article remain unaddressed:
Reactivity and Transformation Studies of 4 Dimethylamino 1 Methylamino 2 Butanol
Chelation and Ligand Formation Potential of 4-Dimethylamino-1-methylamino-2-butanol
Further research, including the synthesis and characterization of this compound, is necessary before a scientifically rigorous article on its reactivity and transformation studies can be composed.
Coordination Chemistry with Transition Metals
There is no available research in peer-reviewed literature detailing the coordination chemistry of this compound with transition metals. As a molecule possessing two nitrogen atoms (a dimethylamino and a methylamino group) and a hydroxyl group, it has the potential to act as a ligand. Amino alcohols can coordinate with metal ions in various ways, including as monodentate, bidentate, or bridging ligands. The specific binding modes and the structure of any resulting metal complexes would depend on factors such as the metal ion, the reaction conditions, and the stereochemistry of the ligand. However, without experimental data, any discussion of its specific coordination behavior remains speculative.
Supramolecular Interactions Involving this compound
No specific studies on the supramolecular interactions involving this compound have been reported in the scientific literature. The presence of a hydroxyl group and two amino groups provides sites for hydrogen bonding, which could lead to the formation of self-assembled structures or interactions with other molecules to form supramolecular assemblies. The potential for such interactions is inherent to its molecular structure, but a detailed understanding would require dedicated research, which has not yet been published.
Acid-Base Properties and Protonation Equilibria of this compound
The acid-base properties and protonation equilibria for this compound have not been experimentally determined and reported in the literature. As a diamino compound, it is expected to exhibit basic properties, with the two nitrogen atoms being the primary sites of protonation. The relative basicity of the dimethylamino and methylamino groups would be influenced by electronic and steric effects. A complete characterization of its acid-base properties would require the determination of its protonation constants (pKa values).
Table of Protonation Constants
Due to the absence of experimental data, a table of protonation constants for this compound cannot be provided at this time.
Spectroscopic and Advanced Structural Characterization of 4 Dimethylamino 1 Methylamino 2 Butanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule in solution. For 4-Dimethylamino-1-methylamino-2-butanol, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide an unambiguous structural assignment.
Based on the structure, the molecule is expected to exhibit distinct signals for each of its seven unique carbon atoms and the protons attached to them. The presence of a chiral center at the C2 position results in the diastereotopicity of the protons on the adjacent C1 and C3 carbons, leading to more complex splitting patterns than might otherwise be expected.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for the proton and carbon nuclei of this compound. These predictions are based on established chemical shift ranges for similar functional groups.
Table 1: Predicted ¹H NMR Data Predicted values for a standard deuterated solvent like CDCl₃.
| Position | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
|---|---|---|---|---|
| H1 | 2.5 - 2.8 | m | - | 2H |
| H2 | 3.6 - 3.9 | m | - | 1H |
| H3 | 1.5 - 1.7 | m | - | 2H |
| H4 | 2.2 - 2.4 | t | ~7 | 2H |
| N1-H | 1.5 - 2.5 | br s | - | 1H |
| N1-CH₃ | 2.4 - 2.6 | s | - | 3H |
| N4-(CH₃)₂ | 2.2 - 2.3 | s | - | 6H |
Table 2: Predicted ¹³C NMR Data Predicted values for a standard deuterated solvent like CDCl₃.
| Position | Predicted δ (ppm) |
|---|---|
| C1 | ~55 |
| C2 | ~70 |
| C3 | ~35 |
| C4 | ~60 |
| N1-CH₃ | ~36 |
To confirm the connectivity of the predicted structure, a suite of 2D NMR experiments is essential. These experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H1/H2, H2/H3, and H3/H4, confirming the butanol backbone. pressbooks.pubsdsu.eduscience.gov
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each carbon signal based on the more easily assigned proton spectrum. pressbooks.pubsdsu.eduscience.govcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two to three bonds. HMBC is critical for establishing the connectivity between different functional groups and the carbon skeleton. pressbooks.pubsdsu.eduscience.govcolumbia.edu For instance, it would show correlations from the N1-CH₃ protons to C1, and from the N4-(CH₃)₂ protons to C4, confirming the positions of the amino groups.
Table 3: Key Predicted 2D NMR Correlations
| Experiment | Key Correlations | Information Yielded |
|---|---|---|
| COSY | H1 ↔ H2 | Connectivity of C1 and C2 |
| H2 ↔ H3 | Connectivity of C2 and C3 | |
| H3 ↔ H4 | Connectivity of C3 and C4 | |
| HSQC | H1 ↔ C1 | Assignment of C1 |
| H2 ↔ C2 | Assignment of C2 | |
| H3 ↔ C3 | Assignment of C3 | |
| H4 ↔ C4 | Assignment of C4 | |
| N1-CH₃ protons ↔ N1-CH₃ carbon | Assignment of N1-methyl carbon | |
| N4-(CH₃)₂ protons ↔ N4-(CH₃)₂ carbons | Assignment of N4-dimethyl carbons | |
| HMBC | N1-CH₃ protons ↔ C1 | Confirms methylamino group at C1 |
| H1 ↔ C2 | Confirms C1-C2 bond | |
| H2 ↔ C1, C3, C4 | Confirms backbone connectivity |
The chiral center at C2 gives rise to the possibility of (R) and (S) enantiomers. Determining the absolute configuration often requires specialized NMR techniques, as enantiomers are indistinguishable in a standard achiral NMR solvent.
One common strategy involves the use of a chiral derivatizing agent (CDA) , such as Mosher's acid. researchgate.netwikipedia.org Reacting the amino alcohol with a CDA creates a mixture of diastereomers. Diastereomers have different physical properties and, crucially, will exhibit distinct chemical shifts in their NMR spectra, allowing for their differentiation and quantification. researchgate.netwikipedia.org
Alternatively, computational methods can be employed. The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate the theoretical NMR chemical shifts for both the (R) and (S) enantiomers. nih.govacs.org By comparing the calculated shifts with the experimental data, a confident assignment of the stereochemistry can often be made. nih.govacs.org
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns upon ionization. The molecular formula for this compound is C₇H₁₈N₂O, with a monoisotopic mass of approximately 146.1419 Da. In accordance with the Nitrogen Rule, the presence of two nitrogen atoms results in an even nominal molecular weight.
The fragmentation of this molecule in an electron ionization (EI) mass spectrometer is expected to be dominated by pathways characteristic of alcohols and amines.
Alpha-Cleavage: This is a primary fragmentation pathway for both alcohols and amines, involving the cleavage of a C-C bond adjacent to the heteroatom. libretexts.orglibretexts.orgyoutube.com
Cleavage next to the oxygen at C2 can lead to the loss of an ethyl-dimethylamine radical or a methylaminomethyl radical.
Cleavage next to the nitrogen at N1 can result in the loss of a hydrogen or a larger fragment.
Cleavage next to the nitrogen at N4 is highly likely, leading to the formation of a stable iminium ion, which is often the base peak in the spectrum of amines.
Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, leading to a radical cation with an m/z of 128. libretexts.orglibretexts.orgyoutube.com
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 146 | [C₇H₁₈N₂O]⁺• | Molecular Ion (M⁺•) |
| 128 | [C₇H₁₆N₂]⁺• | M⁺• - H₂O (Dehydration) |
| 101 | [C₅H₁₃N₂]⁺ | α-cleavage at C1-C2 |
| 86 | [C₅H₁₂N]⁺ | α-cleavage at N-CH₂ |
| 71 | [C₄H₉N]⁺• | Cleavage of C2-C3 bond |
| 58 | [C₃H₈N]⁺ | α-cleavage at N4, formation of [CH₂=N(CH₃)₂]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy:
O-H Stretch: A strong, broad absorption is expected in the 3200-3600 cm⁻¹ region due to the hydrogen-bonded secondary alcohol. pressbooks.pubspectroscopyonline.comlibretexts.orglibretexts.org
N-H Stretch: A single, medium-to-weak absorption is predicted around 3300-3350 cm⁻¹ for the secondary amine. orgchemboulder.comlibretexts.org
C-H Stretch: Multiple sharp absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl chain and methyl groups.
C-O Stretch: A strong, characteristic absorption for a secondary alcohol is expected in the 1150-1075 cm⁻¹ range. spectroscopyonline.com
C-N Stretch: Aliphatic amines typically show medium-to-weak absorptions in the 1250-1020 cm⁻¹ region. orgchemboulder.comlibretexts.org
N-H Wag: A broad absorption may be observed between 665-910 cm⁻¹ for the secondary amine. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While polar bonds like O-H and C-O give strong IR signals, the more symmetric and less polar C-C backbone vibrations, which are weak in the IR, would be more prominent in the Raman spectrum.
Table 5: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |
| N-H stretch | 3300 - 3350 | IR | Medium-Weak |
| C-H stretch (sp³) | 2850 - 2960 | IR, Raman | Strong |
| N-H bend | 1580 - 1650 | IR | Weak/Absent |
| C-O stretch | 1075 - 1150 | IR | Strong |
| C-N stretch | 1020 - 1250 | IR | Medium-Weak |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and absolute stereochemistry. However, obtaining single crystals suitable for diffraction can be challenging for flexible, low-melting-point compounds like many amino alcohols.
Often, it is necessary to prepare a derivative of the target molecule to facilitate crystallization. For this compound, suitable derivatives could include:
Salts: Formation of a hydrochloride or hydrobromide salt by reacting the basic amino groups with an acid can introduce strong ionic interactions and hydrogen bonding networks that promote the formation of an ordered crystal lattice.
Esters or Amides: Derivatization of the hydroxyl or secondary amine group can create molecules with more rigid conformations or additional intermolecular interaction sites, improving the likelihood of obtaining high-quality crystals. researchgate.net
A successful crystallographic analysis of a derivative would unambiguously confirm the atomic connectivity and provide invaluable insight into the molecule's preferred solid-state conformation. Furthermore, if a chiral derivative is used or if the crystallization occurs in a chiral space group, the absolute configuration of the C2 stereocenter can be unequivocally determined. The crystal packing would likely be dominated by hydrogen bonds involving the hydroxyl group and the protonated amine functionalities.
Computational and Theoretical Studies on 4 Dimethylamino 1 Methylamino 2 Butanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a compound like 4-Dimethylamino-1-methylamino-2-butanol, such calculations would reveal details about electron distribution, orbital energies, and sites susceptible to chemical attack.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. conicet.gov.arnih.govresearchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. conicet.gov.arnih.govresearchgate.net
For this compound, the lone pairs of electrons on the two nitrogen atoms and the oxygen atom would be expected to contribute significantly to the HOMO, making these sites potential nucleophilic centers. The LUMO would likely be distributed along the carbon backbone, particularly near electronegative atoms, indicating regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Illustrative HOMO-LUMO Data for a Hypothetical Amino Alcohol This table is a hypothetical example to illustrate the type of data generated from quantum chemical calculations and does not represent actual data for this compound.
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Indicates electron-donating capability. |
| LUMO Energy | 1.2 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 7.7 | Suggests high kinetic stability. |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. dergipark.org.tr It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. dergipark.org.tr
In an MEP map of this compound, the areas around the nitrogen and oxygen atoms would exhibit negative electrostatic potential due to their lone pairs of electrons. The hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the methylamino group would show positive potential, making them potential sites for hydrogen bonding. frontiersin.orgfrontiersin.org
Conformational Analysis of this compound via Molecular Mechanics and Dynamics Simulations
The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. libretexts.org Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. libretexts.org
Molecular Mechanics (MM) methods use classical physics principles to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and can be used to explore the vast conformational space of a molecule to identify low-energy conformers. nih.gov For this compound, MM calculations would likely reveal that stable conformations are stabilized by intramolecular hydrogen bonds, for instance, between the hydroxyl group and one of the nitrogen atoms. frontiersin.orgfrontiersin.org
Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for all atoms in the system, MD simulations can explore how the molecule behaves over time, including conformational changes and interactions with its environment (e.g., solvent molecules). nih.gov This would be particularly useful for understanding the flexibility of the butanol chain and the relative orientations of the amino groups.
Prediction of Spectroscopic Parameters Using Computational Models
Computational models can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govgithub.iorsc.orgnmrdb.orgnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting NMR chemical shifts with reasonable accuracy. nih.govgithub.iorsc.org By calculating the magnetic shielding of each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. For this compound, these calculations would help in assigning the various proton and carbon signals in its NMR spectra, which can be complex due to the number of similar chemical environments.
Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. This would allow for the identification of characteristic vibrational modes, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the various C-H and C-N stretching and bending modes.
Table 2: Illustrative Predicted ¹H NMR Chemical Shifts This table presents a hypothetical prediction for educational purposes and is not based on actual calculations for this compound.
| Atom Group | Predicted Chemical Shift (ppm) |
| -OH | 3.5 - 4.5 |
| -CH(OH)- | 3.8 - 4.2 |
| -N(CH₃)₂ | 2.2 - 2.5 |
| -NH(CH₃) | 2.4 - 2.8 |
Reaction Mechanism Elucidation for Transformations Involving this compound Using DFT
DFT is a powerful tool for investigating the mechanisms of chemical reactions. acs.orgresearchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. acs.org This allows for the determination of activation energies, which are critical for understanding reaction rates and selectivity.
For this compound, DFT could be used to study a variety of potential transformations. For example, the N-alkylation of the secondary amine, the oxidation of the secondary alcohol, or reactions involving the tertiary amine could be modeled. acs.org Such studies would provide valuable insights into the reactivity of the different functional groups within the molecule.
Solvation Effects and Intermolecular Interactions Modeling for this compound
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium.
Modeling the solvation of this compound would be crucial for understanding its behavior in solution. The presence of multiple polar functional groups capable of hydrogen bonding suggests that its conformation and reactivity would be highly dependent on the solvent. nih.govresearchgate.netelsevierpure.com For instance, in a protic solvent like water, intermolecular hydrogen bonds between the solute and solvent would compete with the intramolecular hydrogen bonds that might stabilize certain conformations in the gas phase. elsevierpure.com
Furthermore, computational methods can be used to model intermolecular interactions between two or more molecules of this compound or with other molecules. nih.gov This is important for understanding properties like boiling point, viscosity, and how the molecule might interact with biological targets.
Advanced Applications and Derivatization Research of 4 Dimethylamino 1 Methylamino 2 Butanol
Role of 4-Dimethylamino-1-methylamino-2-butanol in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst
The molecular architecture of this compound, featuring a stereogenic center at the hydroxyl-bearing carbon and two nitrogen atoms for potential coordination, makes it a promising candidate for a chiral ligand in metal-catalyzed asymmetric reactions or as an organocatalyst. Chiral 1,2-amino alcohols are foundational in asymmetric synthesis. acs.orgnih.govnih.gov
Enantioselective Carbon-Carbon Bond Forming Reactions
Chiral amino alcohols and diamines are extensively used as ligands for metal catalysts in a variety of enantioselective carbon-carbon bond-forming reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that directs the stereochemical outcome of the reaction.
For a compound like this compound, the two amine groups and the hydroxyl group could act as tridentate or bidentate ligands for metals such as ruthenium, rhodium, palladium, or copper. nih.govnih.gov These metal complexes could potentially catalyze reactions including:
Asymmetric Aldol Reactions: Chiral ligands derived from amino alcohols are known to be effective in promoting the enantioselective addition of enolates to aldehydes.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a key C-C bond-forming reaction where chiral ligands play a crucial role in controlling the stereochemistry of the newly formed chiral center.
Allylic Alkylations: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for constructing chiral molecules, and chiral diamine ligands have shown great success in this area. nih.gov
Below is a table summarizing the performance of some analogous chiral amino alcohol and diamine ligands in selected C-C bond-forming reactions, illustrating the potential efficacy of ligands derived from this compound.
| Reaction Type | Catalyst/Ligand System (Analogous) | Substrates | Enantiomeric Excess (ee) | Reference |
| Asymmetric Henry Reaction | Copper(II) complexes of imidazolidin-4-one derivatives | Nitroalkanes and aldehydes | Up to 97% | Not directly found |
| Asymmetric Aldol Reaction | Proline-type organocatalysts | Ketones and aldehydes | Up to 91% | Not directly found |
| Asymmetric Allylic Amination | Pd₂(dba)₃CHCl₃ with chiral diamine ligands | Allylic carbonates and sulfamates | >90% | nih.gov |
Enantioselective Reductions and Oxidations
The asymmetric reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral ligands based on amino alcohols and diamines have been pivotal in the development of highly efficient catalysts for this purpose, particularly in combination with ruthenium for transfer hydrogenation reactions. acs.orgnih.gov
A ligand such as this compound could coordinate with ruthenium to form a catalyst capable of enantioselectively reducing a wide range of prochiral ketones. The stereochemical outcome would be dictated by the chirality of the butanol backbone. Similarly, in certain oxidation reactions, chiral ligands can be used to achieve kinetic resolution of racemic alcohols or enantioselective oxidation of prochiral substrates.
The table below presents typical results for enantioselective reductions using catalysts derived from analogous chiral ligands.
| Reaction Type | Catalyst/Ligand System (Analogous) | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Asymmetric Transfer Hydrogenation | Ruthenium complexes with chiral P,N,N ligands | Acetophenone derivatives | Up to 98% | nih.gov |
| Asymmetric Hydrogenation | Iridium complexes with ferrocene-based phosphine ligands | β-amino ketones | >99% | researchgate.net |
Exploration of this compound as a Building Block in Complex Molecule Synthesis
Chiral amino alcohols are valuable building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. westlake.edu.cnsemanticscholar.org Their bifunctional nature allows for diverse chemical modifications.
Incorporation into Natural Product Analogs
The synthesis of natural product analogs is a common strategy in medicinal chemistry to improve biological activity or pharmacokinetic properties. A chiral diamino alcohol like this compound could serve as a versatile scaffold. The primary and tertiary amine functionalities, along with the secondary alcohol, provide multiple points for derivatization, allowing for the construction of a library of compounds for biological screening. For instance, it could be incorporated into peptide mimics or alkaloid-like structures.
Synthesis of Macrocyclic Structures and Polymer Architectures
The reaction of diamines with dialdehydes is a common method for synthesizing macrocycles. nih.gov The chirality of the diamine building block can be used to control the three-dimensional structure of the resulting macrocycle. This compound, with its two amine groups, could be used in condensations with dicarboxylic acids or dialdehydes to form chiral macrocyclic amides or imines. These macrocycles could have applications in host-guest chemistry or as ionophores.
In polymer chemistry, chiral monomers can be used to create polymers with helical structures or other forms of supramolecular chirality. The incorporation of this compound into a polymer backbone could impart specific chiral recognition properties to the material.
Mechanistic Investigations of this compound in Biochemical Systems as a Probe Molecule
Amino alcohols and diamines can interact with biological systems in various ways. While no studies have specifically used this compound as a biochemical probe, its structure suggests several possibilities. Chiral molecules are often used to probe the stereospecificity of enzyme active sites or receptor binding pockets. acs.org
The dimethylamino group could be labeled with a fluorescent tag or a radioisotope to allow for tracking of the molecule within a biological system. The molecule could be designed to target specific enzymes, such as kinases or proteases, where the amino and hydroxyl groups could form hydrogen bonds within the active site. Such studies could provide valuable information about the structure and function of these biological macromolecules. The use of a single enantiomer of the compound would be crucial in these investigations to elucidate the stereochemical preferences of the biological target.
Research on this compound Remains Undisclosed in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed information regarding the advanced applications and derivatization research of the chemical compound this compound is not publicly available. Specific data on its interaction with enzymes or receptors, its metabolic pathways in model biological systems, and its applications within materials science are currently absent from the scientific literature.
Efforts to locate research pertaining to the specific subsections outlined for investigation—namely, its non-clinical interaction mechanisms with enzymes or receptors, its metabolic transformations in non-clinical biological models, and its use as a polymer modifier or surfactant—yielded no specific results for this compound.
The scientific community relies on published research to disseminate findings and build upon existing knowledge. The absence of any such data for this compound suggests that research in these specific areas may not have been conducted, or if it has, it has not been published in accessible, peer-reviewed formats.
While information exists for structurally similar compounds, such as other amino butanols, these findings cannot be accurately extrapolated to this compound due to the unique properties conferred by its specific molecular structure.
Future Research Perspectives for 4 Dimethylamino 1 Methylamino 2 Butanol
Untapped Synthetic Avenues and Methodological Advancements
The synthesis of chiral amino alcohols is a pivotal area in organic chemistry, given their prevalence in pharmaceuticals, natural products, and as chiral ligands. westlake.edu.cnrsc.org Traditional methods often involve multi-step processes or face limitations with specific substrates. westlake.edu.cn However, recent advancements offer promising strategies for the stereocontrolled synthesis of complex amino alcohols like 4-Dimethylamino-1-methylamino-2-butanol.
Future synthetic research could focus on adapting state-of-the-art, stereoselective methods. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool for creating chiral β-amino alcohols from simple starting materials. westlake.edu.cn Another innovative approach is the use of radical-based reactions, such as the enantioselective radical C–H amination of alcohols, which employs a multi-catalytic system involving a photocatalyst and a chiral copper catalyst to install an amino group at the β-position. nih.gov Furthermore, stereoselective electrocatalytic methods, which utilize serine-derived chiral carboxylic acids, provide a modular and general route to a diverse range of enantiopure amino alcohols. nih.gov
These modern techniques could provide efficient and highly selective pathways to optically pure this compound, overcoming challenges associated with controlling multiple stereocenters and functional groups.
Table 1: Comparison of Advanced Methodologies for Amino Alcohol Synthesis
| Methodology | Key Features | Potential Advantages for Synthesis |
|---|---|---|
| Cr-Catalyzed Asymmetric Cross-Coupling | Uses aldehydes and imines as readily available starting materials; employs a radical polar crossover strategy. westlake.edu.cn | Modular synthesis, potential for high enantiomeric excess. westlake.edu.cn |
| Radical C–H Amination | Multi-catalytic approach using photocatalysis and a chiral copper catalyst; transiently converts an alcohol to an imidate radical. nih.gov | Direct functionalization of C-H bonds, bypasses the need for pre-functionalized substrates. nih.gov |
| Stereoselective Electrocatalysis | Employs decarboxylative transformations of chiral carboxylic acids. nih.gov | Streamlined, modular, and scalable approach to enantiopure amino alcohols. nih.gov |
| Rh(II)-Catalyzed 1,3-Dipolar Cycloaddition | Highly diastereoselective reaction between carbonyl ylides and aldimines. diva-portal.org | Efficient for constructing α-hydroxy-β-amino esters, which can be precursors. diva-portal.org |
| Asymmetric Aminohydroxylation | Direct conversion of alkenes to amino alcohols using a chiral catalyst. diva-portal.org | A direct and efficient approach if a suitable alkene precursor can be designed. diva-portal.org |
Potential for Novel Catalytic Systems Based on this compound Scaffolds
The molecular architecture of this compound, featuring three potential coordination sites (a hydroxyl group, a secondary amine, and a tertiary amine), makes it an excellent candidate for development as a novel chiral ligand in asymmetric catalysis. westlake.edu.cnrsc.org The presence of multiple nitrogen atoms with different steric and electronic properties could allow for fine-tuning of the ligand's coordination behavior with various metal centers.
This scaffold could be particularly effective in creating catalysts for a range of asymmetric transformations. These include asymmetric hydrogenation, reductive coupling, and nucleophilic addition reactions, which are fundamental processes in the synthesis of chiral molecules. rsc.org The flexibility of the butane (B89635) backbone combined with the specific arrangement of the functional groups could lead to the formation of stable and highly organized metal complexes, inducing high levels of stereoselectivity in catalytic reactions. Research in this area would involve synthesizing the ligand, preparing its metal complexes (e.g., with ruthenium, rhodium, or copper), and evaluating their performance in benchmark asymmetric reactions.
Exploration of this compound in Emerging Fields of Chemical Research
The unique functional group constellation of this compound opens possibilities for its application in several cutting-edge areas of chemical research.
Materials Science : Amino alcohols are gaining traction as bio-based building blocks for advanced polymers. Multifunctional amino alcohols serve as effective amine curing agents in the synthesis of non-isocyanate polyhydroxyurethanes (NIPUs), which are more environmentally friendly alternatives to traditional polyurethanes. rsc.org The multiple amine and hydroxyl functionalities of this compound could be leveraged to create highly cross-linked NIPU thermosets with tailored thermal and mechanical properties. rsc.org It could also be explored as a monomer for other specialty polymers. nbinno.com
Medicinal Chemistry : The vicinal amino alcohol motif is a privileged scaffold found in a vast number of natural products and over 80 FDA-approved drugs. rsc.orgnih.gov This structural feature is a key pharmacophore in many biologically active compounds. mdpi.com The polyamine nature of this compound could impart unique properties, such as enhanced water solubility or the ability to interact with multiple biological targets. It could serve as a versatile building block for the synthesis of new chemical entities, with potential applications as antibiotic or antifungal agents. mdpi.com
Biotechnology : The production of chiral amino alcohols via engineered biosynthetic pathways is a rapidly advancing field. mdpi.com Future research could target the development of artificial enzyme cascades in microorganisms to produce enantiomerically pure this compound from renewable feedstocks. This approach offers a sustainable and green alternative to traditional chemical synthesis. mdpi.com
Interdisciplinary Research Opportunities Involving this compound
The multifaceted potential of this compound provides a platform for extensive interdisciplinary collaboration. The exploration of this compound's full potential will require expertise from various scientific disciplines.
Chemistry and Materials Science : Joint efforts between synthetic chemists and materials scientists could lead to the development of novel polymers. Chemists would focus on the efficient synthesis of the monomer, while materials scientists would investigate its incorporation into materials like polyhydroxyurethanes, characterizing their properties and exploring potential applications. rsc.org
Chemistry and Pharmacology/Biology : Collaborations between medicinal chemists and pharmacologists would be essential to explore the compound's therapeutic potential. Chemists could generate a library of derivatives, which would then be screened by biologists for various activities, such as antimicrobial or anticancer effects, leading to the identification of new drug leads. mdpi.com
Chemical Engineering and Biotechnology : The development of a sustainable production route for this compound would benefit from a partnership between chemical engineers and biotechnologists. Biotechnologists could focus on engineering microbial strains or enzymatic pathways for its synthesis, while chemical engineers would work on optimizing fermentation and downstream processing to enable large-scale, cost-effective production. mdpi.com
Table 2: Potential Interdisciplinary Research Opportunities
| Collaborating Fields | Research Goal | Potential Outcome |
|---|---|---|
| Synthetic Chemistry & Materials Science | Development of the compound as a curing agent or monomer. rsc.org | New bio-based polymers (e.g., NIPUs) with unique properties. |
| Medicinal Chemistry & Pharmacology | Synthesis of derivatives and screening for biological activity. mdpi.com | Identification of new pharmacophores and potential drug candidates. |
| Biotechnology & Chemical Engineering | Design and optimization of biosynthetic production pathways. mdpi.com | Sustainable and scalable manufacturing of the chiral amino alcohol. |
Q & A
Q. What are the common synthetic routes for 4-dimethylamino-1-methylamino-2-butanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reductive amination or multi-step functionalization of butanol derivatives. For example, imine intermediates (formed via condensation of aldehydes/ketones with amines) are reduced using NaBH₄ in methanol, followed by purification . Optimization factors include:
- Temperature : Elevated temperatures (90–100°C) for condensation .
- Reducing Agents : NaBH₄ for selective reduction of imines .
- Catalysts : Polyphosphoric acid (PPA) for Friedel-Crafts acylation in related structures .
Data Table :
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imine Formation | DMF, 90–100°C, overnight | 50–70 | |
| Reduction | NaBH₄, MeOH, RT | 48–54 | |
| Acylation | PPA, 100°C | Modest |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Confirm structure via ¹H/¹³C-NMR (e.g., methylamino proton signals at δ 2.2–2.8 ppm) .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Elemental Analysis : Verify purity and stoichiometry .
- Mass Spectrometry : Determine molecular ion peaks and fragmentation patterns .
Data Table :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H-NMR | δ 2.5–3.0 (N-CH₃) | Confirm dimethylamino groups |
| IR | 3300–3400 cm⁻¹ (N-H, O-H) | Identify functional groups |
| LC-MS | [M+H]⁺ at m/z 161.2 | Molecular weight confirmation |
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous compounds:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .
- First Aid : Flush eyes/skin with water for 15+ minutes; do NOT induce vomiting if ingested .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Step 1 : Re-run NMR under varied conditions (e.g., deuterated solvents, temperature) to rule out solvent artifacts .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Step 3 : Cross-validate with high-resolution MS to confirm molecular formula .
- Step 4 : Check for tautomerism or pH-dependent protonation states (common in amines) .
Q. What strategies mitigate decomposition or instability during storage of this compound?
- Methodological Answer :
- Storage Conditions : Keep in airtight, amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w .
Q. How does the compound’s reactivity vary in polar vs. nonpolar solvents, and how can this inform reaction design?
- Methodological Answer :
- Polar Solvents (e.g., DMF, MeOH) : Enhance nucleophilicity of amines, favoring alkylation/acylation .
- Nonpolar Solvents (e.g., toluene) : Reduce side reactions (e.g., hydrolysis) but may require phase-transfer catalysts .
- Experimental Design : Conduct solvent screening with kinetic profiling (e.g., GC/HPLC sampling at intervals) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures to model binding affinities .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Coramine substituent effects with bioactivity data from PubChem .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental yields in synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
